molecular formula C16H15F4NO3S B2466976 4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide CAS No. 1351610-71-3

4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2466976
CAS No.: 1351610-71-3
M. Wt: 377.35
InChI Key: HWIQWFLATSJLCX-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a strategic molecular architecture combining a 4-fluoro-3-methylbenzenesulfonamide group linked through an ethanolamine bridge to a 4-trifluoromethylphenyl moiety, creating a multifunctional chemical entity with potential for diverse research applications. Sulfonamide-based compounds similar to this structure have demonstrated substantial research utility across multiple therapeutic areas, particularly as inhibitors of sodium channels for pain research and as potent oxidative phosphorylation (OXPHOS) inhibitors targeting mitochondrial complex I function in cancer metabolism studies . The presence of both fluorine and trifluoromethyl groups enhances membrane permeability and metabolic stability, making this compound particularly valuable for structure-activity relationship studies in lead optimization campaigns . Researchers investigating cancer metabolism may find interest in this compound's structural similarity to known OXPHOS inhibitors that effectively suppress tumor growth in preclinical models by disrupting mitochondrial ATP production in OXPHOS-dependent cancer cells . Additionally, the compound's benzenesulfonamide core is representative of chemical classes investigated as modulators of voltage-gated sodium channels, relevant for neurological disorder and pain pathway research . This chemical reagent is provided as a high-purity material characterized by appropriate analytical methods to ensure batch-to-batch consistency and reliability for research applications. It is intended for investigational use in controlled laboratory settings by qualified researchers. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4NO3S/c1-10-8-13(6-7-14(10)17)25(23,24)21-9-15(22)11-2-4-12(5-3-11)16(18,19)20/h2-8,15,21-22H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIQWFLATSJLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide, with the CAS number 1351610-71-3, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15F4NO3SC_{16}H_{15}F_4NO_3S, with a molecular weight of 377.4 g/mol. Key structural features include:

  • Fluorine atoms : Contribute to increased lipophilicity and metabolic stability.
  • Trifluoromethyl group : Enhances membrane permeability and biological activity.
  • Hydroxyl group : Potentially involved in hydrogen bonding with target proteins.
PropertyValue
Molecular FormulaC₁₆H₁₅F₄NO₃S
Molecular Weight377.4 g/mol
CAS Number1351610-71-3

Research indicates that this compound may exert its biological effects through the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's ability to interact with target proteins, potentially increasing its efficacy in therapeutic applications .

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound possess anti-inflammatory properties. For instance, derivatives of 3,4-dihydronaphthalen-1(2H)-one have shown significant inhibition of pro-inflammatory cytokines in cell models . This suggests that the compound may be effective in treating conditions characterized by excessive inflammation.

Case Studies

  • In Vitro Studies : In a study examining various sulfonamide derivatives, this compound exhibited potent inhibition of NF-κB activation in human cell lines. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of inflammatory markers .
  • Animal Models : In vivo experiments using murine models of inflammation showed that administration of this compound reduced edema and inflammatory cell infiltration significantly compared to control groups. These findings support its potential use as an anti-inflammatory agent in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, the presence of fluorine atoms is expected to enhance metabolic stability and prolong the compound's action duration in biological systems . Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structural analogs, their features, and reported activities:

Compound Name Key Structural Features Biological Activity/Properties References
Target Compound 4-fluoro, 3-methylbenzenesulfonamide; trifluoromethylphenyl; hydroxyethyl side chain Hypothesized antimicrobial or receptor modulation (inferred from structural analogs)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (Sohail et al.) Methyl group, oxazole ring Antimicrobial activity (tested in vitro)
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (Mughal et al.) Double sulfonamide; fluorophenyl groups Unexpected synthetic byproduct; highlights solubility challenges in polysulfonamides
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide (ChemDiv) Trifluoromethyl, methoxypyridazine substituent Screening compound (unspecified activity); pyridazine enhances electron-withdrawing effects
Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[...]carbamate (Patent Example 4) Trifluoromethylimidazole; dichloro-fluorophenyl Synthetic intermediate for receptor-targeted agents (e.g., β3-adrenoceptor agonists)

Functional Group Impact on Activity

  • Trifluoromethyl Groups : Present in the target compound and ChemDiv’s analog , this group enhances lipophilicity and metabolic stability, critical for oral bioavailability. However, its position on the phenyl ring may influence steric interactions with biological targets.
  • Hydroxyethyl Side Chain : Unique to the target compound, this group may improve solubility compared to analogs like Sohail et al.’s oxazole derivative, which lacks polar substituents .

Pharmacological Considerations

  • Species-Specific Receptor Interactions: As noted in β3-adrenoceptor studies , structural differences between human and rodent receptors can drastically alter efficacy. The target compound’s trifluoromethylphenyl group may exhibit divergent binding affinities across species, necessitating human-specific assays.
  • Synthetic Challenges : The unexpected formation of double sulfonamides (e.g., ) underscores the complexity of sulfonamide synthesis, where reaction conditions must be tightly controlled to avoid byproducts.

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